molecular formula C17H14N2S2 B12011170 methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate CAS No. 387361-60-6

methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate

Cat. No.: B12011170
CAS No.: 387361-60-6
M. Wt: 310.4 g/mol
InChI Key: FGPVCCRUCXLQHK-WOJGMQOQSA-N
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Description

Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate is a chemical compound known for its unique structure and properties. It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a carbamodithioate group, which is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate typically involves the reaction of anthracene-2-carbaldehyde with methyl carbamodithioate in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and purification systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the carbamodithioate group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under mild conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the specific biological context. The carbamodithioate group is known to interact with thiol groups in proteins, potentially leading to the modulation of protein function and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • Methyl N-[(E)-phenylmethylideneamino]carbamodithioate
  • Methyl N-[(E)-naphthylmethylideneamino]carbamodithioate
  • Methyl N-[(E)-pyridylmethylideneamino]carbamodithioate

Uniqueness

Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate is unique due to its anthracene moiety, which imparts specific electronic and steric properties. This uniqueness makes it particularly useful in applications where specific interactions with biological or chemical targets are required.

Biological Activity

Methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structure, which includes an anthracene moiety linked to a carbamodithioate functional group. This structure is believed to contribute to its biological activity, particularly in anticancer and antimicrobial applications.

Research indicates that this compound exhibits several mechanisms of action:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, helping to mitigate oxidative stress in biological systems.
  • Anticancer Properties : Studies suggest that it may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Antimicrobial Effects : Preliminary data indicate that the compound possesses antimicrobial properties against various pathogens.

Biological Activity Data

A summary of biological activities observed in various studies is presented below:

Activity TypeObserved EffectReference
AntioxidantScavenging free radicals
AnticancerInhibition of MCF-7 cell proliferation
AntimicrobialInhibition of bacterial growth

Case Study 1: Anticancer Activity

In a study involving breast cancer cell lines (MCF-7), this compound demonstrated a significant reduction in cell viability at concentrations above 10 µM. The mechanism was attributed to the induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) of 15 µg/mL against both bacterial strains, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Research Findings

Recent research has focused on enhancing the biological activity of similar compounds through structural modifications. For instance, methylation at specific positions on the anthracene ring has been shown to improve potency against cancer cells while maintaining low toxicity profiles.

Properties

CAS No.

387361-60-6

Molecular Formula

C17H14N2S2

Molecular Weight

310.4 g/mol

IUPAC Name

methyl N-[(E)-anthracen-2-ylmethylideneamino]carbamodithioate

InChI

InChI=1S/C17H14N2S2/c1-21-17(20)19-18-11-12-6-7-15-9-13-4-2-3-5-14(13)10-16(15)8-12/h2-11H,1H3,(H,19,20)/b18-11+

InChI Key

FGPVCCRUCXLQHK-WOJGMQOQSA-N

Isomeric SMILES

CSC(=S)N/N=C/C1=CC2=CC3=CC=CC=C3C=C2C=C1

Canonical SMILES

CSC(=S)NN=CC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

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